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Apixaban Metabolite 5 Methyl Ester

Cat. No.: B1160981
M. Wt: 491.54
Attention: For research use only. Not for human or veterinary use.
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Description

Contextualization within Apixaban (B1684502) Biotransformation and Related Substances

Apixaban undergoes several metabolic transformations in the body. The primary pathways of apixaban metabolism involve O-demethylation and hydroxylation of the piperidinone moiety. ashpublications.orgnih.gov The major circulating metabolite in humans is the O-demethyl apixaban sulfate (B86663), which is pharmacologically inactive. researchgate.netnih.gov Other identified metabolic routes include the opening of the keto-lactam ring, though this is considered a minor pathway in some species. nih.gov

Apixaban Metabolite 5 Methyl Ester, with the chemical name methyl 5-[4-[3-carbamoyl-1-(4-methoxyphenyl)-7-oxo-4,5-dihydropyrazolo[3,4-c]pyridin-6-yl]anilino]pentanoate, is a compound that has been identified in relation to apixaban. daicelpharmastandards.com However, it is also referred to as "Apixaban open ring methyl ester impurity," which strongly indicates its origin as a substance formed during the synthesis of apixaban rather than through a biological process in the body. synthinkchemicals.com This distinction is critical, as the focus shifts from a product of in vivo biotransformation to a potential marker of manufacturing process control.

The structure of this compound suggests a modification of the apixaban molecule where the piperidinone ring has been opened, and a subsequent methyl esterification has occurred. This structural alteration would significantly change its chemical properties compared to the parent drug.

Significance of Metabolite and Impurity Characterization in Pharmaceutical Sciences

The characterization of metabolites is a cornerstone of drug development, providing insights into a drug's efficacy, safety, and potential for drug-drug interactions. Understanding how a drug is transformed in the body helps in predicting its clearance, identifying active or toxic metabolites, and establishing a complete pharmacological profile.

Equally important is the identification and control of impurities in pharmaceutical products. synthinkchemicals.com Impurities can arise from various sources, including the manufacturing process, degradation of the drug substance, or interaction with packaging materials. The presence of impurities, even in trace amounts, can potentially impact the safety and efficacy of the final drug product. Regulatory agencies worldwide have stringent guidelines for the identification, qualification, and control of impurities in new drug substances. Therefore, the characterization of compounds like this compound is essential for ensuring the quality and safety of apixaban.

Scope and Research Objectives for this compound

The primary research objective concerning this compound is its definitive identification and characterization as a reference standard for quality control during the manufacturing of apixaban. Research in this area would focus on developing and validating analytical methods to detect and quantify this specific impurity in batches of the active pharmaceutical ingredient.

Key research objectives include:

Synthesis and Isolation: Developing a robust synthetic pathway for the preparation of pure this compound to be used as a reference standard.

Structural Elucidation: Utilizing advanced analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy to confirm its chemical structure.

Analytical Method Development: Establishing sensitive and specific analytical methods, such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS), for the detection and quantification of this impurity in apixaban samples. researchgate.net

Forced Degradation Studies: Investigating the conditions under which this impurity might be formed to better understand and control its presence in the final drug product.

The data generated from these studies are crucial for setting appropriate specifications for the purity of apixaban and for ensuring batch-to-batch consistency, thereby safeguarding patient health.

Data Tables

Table 1: Chemical Identification of this compound

IdentifierValue
Chemical Name methyl 5-[4-[3-carbamoyl-1-(4-methoxyphenyl)-7-oxo-4,5-dihydropyrazolo[3,4-c]pyridin-6-yl]anilino]pentanoate
CAS Number 2203740-09-2
Molecular Formula C26H29N5O5
Molecular Weight 491.54 g/mol
Alternative Name Apixaban open ring methyl ester impurity

Properties

Molecular Formula

C₂₆H₂₉N₅O₅

Molecular Weight

491.54

Synonyms

5-[[4-[3-(Aminocarbonyl)-1,4,5,7-tetrahydro-1-(4-methoxyphenyl)-7-oxo-6H-pyrazolo[3,4-c]pyridin-6-yl]phenyl]amino]pentanoic Acid Methyl Ester

Origin of Product

United States

Formation Pathways and Chemical Synthesis

Metabolic Origins and Biotransformation Mechanisms

Extensive research into the biotransformation of apixaban (B1684502) has elucidated its primary metabolic pathways. However, the formation of Apixaban Methyl Ester as a human metabolite has not been reported in the existing scientific literature. The principal metabolic routes for apixaban involve O-demethylation and hydroxylation, reactions predominantly catalyzed by the cytochrome P450 (CYP) 3A4/5 enzyme system, with minor contributions from other CYPs such as CYP1A2, CYP2C8, CYP2C9, CYP2C19, and CYP2J2. google.comnih.gov The major circulating metabolite in humans is the O-demethyl apixaban sulfate (B86663), which is inactive. nih.gov Therefore, the focus on the formation of Apixaban Methyl Ester shifts from biological systems to the chemical manufacturing process.

There is no scientific evidence to suggest that cytochrome P450 enzymes, including CYP3A4 or CYP1A2, are involved in the formation of Apixaban Methyl Ester within the human body. The metabolic machinery is geared towards producing more polar compounds for excretion, such as hydroxylated and sulfated derivatives, rather than a methyl ester.

In-vivo enzymatic conversion pathways leading to the generation of Apixaban Methyl Ester have not been identified. The biotransformation of apixaban primarily yields metabolites that are structurally distinct from the methyl ester impurity.

Synthetic Methodologies for Reference Material Generation

The generation of Apixaban Methyl Ester as a reference standard is essential for its accurate identification and quantification in apixaban drug products. Its synthesis is typically a deliberate process that mirrors the potential side reactions occurring during the manufacturing of apixaban.

The formation of Apixaban Methyl Ester is primarily a result of esterification reactions. In the synthesis of apixaban, a common route involves the amidation of an ester precursor, often the apixaban ethyl ester. google.com The methyl ester impurity can be formed under similar conditions if methanol (B129727) is present.

One plausible pathway is the Fischer esterification of the apixaban carboxylic acid intermediate (Apixaban Acid) in the presence of methanol under acidic conditions. khanacademy.org Although the final step in apixaban synthesis is typically amidation, the presence of methanol as a solvent or residual starting material could lead to the formation of the methyl ester as a byproduct.

Another potential route is through transesterification . If the synthesis of apixaban proceeds through an ester intermediate other than the methyl ester (e.g., an ethyl ester), the presence of methanol can lead to an equilibrium reaction where the ethyl group is exchanged for a methyl group, particularly in the presence of an acid or base catalyst. google.com

A specific synthetic approach to generate Apixaban Methyl Ester involves the reaction of 3-carbamoyl-4-(2-chloroethyl)-1H-pyrazole-5-carboxylic acid methyl ester with p-iodoanisole, followed by reaction with 1-(4-aminophenyl)piperidine-2-ketone. google.com This highlights that a methyl ester intermediate is a key component in certain synthetic routes that could potentially be carried over as an impurity.

The isolation and purification of Apixaban Methyl Ester from a reaction mixture are critical for obtaining a pure reference standard and for removing it from the final apixaban product. Several chromatographic and crystallization techniques are employed for this purpose.

Preparative High-Performance Liquid Chromatography (HPLC) is a powerful technique for isolating impurities. nih.govnih.gov A reversed-phase HPLC method can be developed to separate apixaban from its related compounds, including the methyl ester impurity, based on their differential partitioning between a nonpolar stationary phase and a polar mobile phase.

Crystallization is another key purification strategy. The process of dissolving the crude product containing the impurity in a suitable solvent or a mixture of solvents and then inducing crystallization of the desired compound (apixaban) can leave the more soluble impurities, potentially including the methyl ester, in the mother liquor. google.com The choice of solvents is critical; for instance, mixtures of methylene (B1212753) dichloride and methanol have been used in the purification of apixaban. google.com

Column chromatography , particularly flash chromatography, can also be utilized for the separation of apixaban from its impurities on a larger scale. google.com This technique relies on the differential adsorption of the compounds onto a solid support (e.g., silica (B1680970) gel) and their elution with a solvent system of appropriate polarity.

Analytical Methodologies for Detection and Quantification

Chromatographic Techniques for Separation and Characterization

Chromatography is the cornerstone for separating the methyl ester metabolite from the parent drug, apixaban (B1684502), and other related impurities. The choice of technique depends on the required sensitivity, speed, and analytical goal, whether it is for characterization or quantification.

Ultra-Performance Liquid Chromatography (UPLC) is a highly sensitive and rapid technique used for the analysis of apixaban and its impurities, including the methyl ester. researchpublish.com A validated UPLC method has been developed to separate and quantify the methyl ester impurity in pharmaceutical finished products. researchpublish.com This method demonstrates the capability of UPLC to resolve highly polar and non-polar impurities simultaneously with good resolution. researchpublish.com

The method typically employs a sub-2 µm particle column, which provides significant improvements in resolution and speed over traditional HPLC. A specific UPLC method utilized a Fortis Speed Core C18 column (150 mm × 4.6 mm, 2.6 µm) with the column temperature maintained at 40°C. researchpublish.com A gradient elution with a flow rate of 0.5 mL/min is used for separation, and detection is carried out at a wavelength of 235 nm. researchpublish.com The mobile phase consists of a mixture of potassium dihydrogen phosphate (B84403) buffer and organic solvents like methanol (B129727) and acetonitrile. researchpublish.com

ParameterConditionSource
InstrumentUltra-Performance Liquid Chromatography (UPLC) researchpublish.com
ColumnFortis Speed Core C18 (150 mm × 4.6 mm, 2.6 µm) researchpublish.com
Column Temperature40°C researchpublish.com
Mobile Phase A10 mM Potassium Dihydrogen Phosphate (pH 5.0) and Methanol (90:10 v/v) researchpublish.com
Mobile Phase B10 mM Potassium Dihydrogen Phosphate (pH 5.0), Acetonitrile, and Methanol (20:20:60 v/v/v) researchpublish.com
Flow Rate0.5 mL/min (Gradient Elution) researchpublish.com
Detection Wavelength235 nm researchpublish.com
Injection Volume3 µL researchpublish.com

High-Performance Liquid Chromatography (HPLC), particularly in the reverse-phase mode (RP-HPLC), is a robust and widely used technique for the quantitative determination of apixaban and its potential impurities. globalresearchonline.net These methods are validated according to ICH guidelines to ensure accuracy, precision, and sensitivity. globalresearchonline.net

A representative RP-HPLC method for impurity profiling uses a C18 stationary phase, such as a Puratis C18 column (250 × 4.6mm, 5µm), with a gradient elution program. globalresearchonline.net The mobile phase typically consists of an aqueous component, like 0.1% trifluoroacetic acid in water, and an organic modifier, such as acetonitrile. globalresearchonline.netresearchgate.net Detection is commonly performed using a UV detector at a wavelength of 276 nm or 280 nm, with the column temperature maintained at ambient conditions (e.g., 25°C). globalresearchonline.netresearchgate.net These methods are designed to be sensitive and reproducible for the routine analysis of apixaban-related substances in active pharmaceutical ingredients. globalresearchonline.net

ParameterConditionSource
InstrumentHigh-Performance Liquid Chromatography (HPLC) globalresearchonline.netresearchgate.net
ColumnAgilent or Puratis C18 (250 mm × 4.6 mm, 5 µm) globalresearchonline.netresearchgate.net
Mobile PhaseAqueous: 0.1% Trifluoroacetic Acid (TFA) in Water Organic: Acetonitrile globalresearchonline.netresearchgate.net
Elution ModeGradient globalresearchonline.net
Flow Rate1.0 mL/min researchgate.net
Detection Wavelength276 nm - 280 nm globalresearchonline.netresearchgate.net
Column Temperature25°C - 30°C globalresearchonline.netresearchgate.net
Injection Volume20 µL researchgate.net

For unambiguous structural confirmation and highly sensitive quantification, liquid chromatography is coupled with tandem mass spectrometry (LC-MS/MS). This technique is invaluable for analyzing drug metabolites in complex biological matrices like human plasma. nih.govnih.gov LC-MS/MS offers superior selectivity and sensitivity compared to UV-based detection methods. nih.gov

In a typical LC-MS/MS workflow, the analyte is first separated by UPLC or HPLC and then introduced into the mass spectrometer. nih.gov Electrospray ionization (ESI) in the positive mode is commonly used for apixaban and its metabolites, as they show a good response. nih.gov The system is operated in Multiple Reaction Monitoring (MRM) mode, where specific precursor-to-product ion transitions are monitored for the analyte and an internal standard, ensuring high specificity. researchgate.net This approach allows for rapid analysis times, often under 3 minutes per sample, and can achieve very low limits of quantification, making it suitable for pharmacokinetic studies. nih.govnih.gov

Method Validation Parameters and Performance Metrics

Validation of analytical methods is essential to ensure their reliability for intended applications. Key validation parameters include the limit of detection (LOD), limit of quantification (LOQ), and linearity, which define the performance and sensitivity of the method.

The Limit of Detection (LOD) is the lowest concentration of an analyte that can be reliably distinguished from background noise, while the Limit of Quantification (LOQ) is the lowest concentration that can be measured with acceptable precision and accuracy. These metrics are crucial for quantifying trace-level impurities.

A validated UPLC method specifically determined the LOD and LOQ for the Methyl Ester impurity of apixaban to be 0.001% and 0.002%, respectively, demonstrating the high sensitivity of the method. researchpublish.com Other HPLC methods for apixaban and its related substances have also shown excellent sensitivity. globalresearchonline.netneuroquantology.com For instance, one HPLC method reported an LOD and LOQ for apixaban of 0.31 ppm and 0.96 ppm, respectively. globalresearchonline.net Another study found the LOD and LOQ for apixaban to be 0.170 µg/ml and 0.567 µg/ml. neuroquantology.com

CompoundLODLOQMethodologySource
Methyl Ester Impurity0.001%0.002%UPLC researchpublish.com
Apixaban0.31 ppm0.96 ppmHPLC globalresearchonline.net
Apixaban0.170 µg/ml0.567 µg/mlRP-HPLC neuroquantology.com

Linearity studies are performed to verify that the analytical method produces results that are directly proportional to the concentration of the analyte within a given range. This is typically evaluated by analyzing a series of standards and assessing the correlation coefficient (r²) of the resulting calibration curve.

For the UPLC method analyzing the methyl ester impurity, linearity was established from 0.1 to 2.5 µg/mL for apixaban and its impurities. researchpublish.com HPLC methods for apixaban and its related substances consistently demonstrate excellent linearity, with correlation coefficient values greater than 0.999 over their respective calibration ranges. globalresearchonline.netresearchgate.net The established range often covers from the LOQ up to 150% of the specified concentration limit for impurities. scirp.org

Compound/ImpuritiesLinearity RangeCorrelation Coefficient (r²)MethodologySource
Apixaban and Impurities (incl. Methyl Ester)0.1 - 2.5 µg/mLNot SpecifiedUPLC researchpublish.com
Apixaban and Six Impurities4 - 14 µg/mL> 0.99HPLC globalresearchonline.net
Apixaban5 - 30 µg/mL> 0.999HPLC researchgate.net
Apixaban5 - 30 µg/mL0.999RP-HPLC neuroquantology.com

Precision and Accuracy Assessments (Inter-day and Intra-day)

No published data exists detailing the inter-day and intra-day precision and accuracy of analytical methods for the quantification of Apixaban Metabolite 5 Methyl Ester. Studies validating analytical methods for apixaban and its main metabolites report parameters like percentage relative standard deviation (%RSD) for precision and percentage bias for accuracy, but these findings are not applicable to the specified methyl ester metabolite.

Robustness and Specificity Evaluations

There is no information available regarding the robustness and specificity of analytical methods for this compound. Robustness testing, which involves assessing the impact of small variations in method parameters (e.g., pH, mobile phase composition, temperature), has not been documented for this compound. Similarly, specificity evaluations, demonstrating that the analytical method can unequivocally assess the analyte in the presence of components that may be expected to be present, have not been published.

Sample Preparation Strategies for Research Matrices

No specific sample preparation strategies for the extraction and analysis of this compound from any research matrices (e.g., plasma, urine, tissue) have been described in the scientific literature. While methods like protein precipitation and liquid-liquid extraction are commonly used for apixaban and its major metabolites, their applicability and efficiency for this compound have not been investigated or reported.

Pharmacological and Biological Activity Investigations

Evaluation of Intrinsic Factor Xa Inhibition (or confirmed inactivity)

Apixaban (B1684502) undergoes metabolism in the body, leading to the formation of various metabolites. A key finding from preclinical and clinical studies is that the metabolites of apixaban are generally considered to be pharmacologically inactive. nih.govfda.gov Specifically, O-demethyl apixaban sulfate (B86663) has been identified as the major circulating metabolite in humans and has been confirmed to be inactive against human Factor Xa. nih.gov

While "Apixaban Metabolite 5 Methyl Ester," also identified as "Apixaban USP Related Compound E," is recognized as a related compound to apixaban, specific studies evaluating its intrinsic Factor Xa inhibitory activity are not readily found in the public domain. pharmaceresearch.comchemicea.comusp.org The general consensus from studies on apixaban's metabolism is that the parent compound itself is the primary active moiety responsible for the therapeutic effect. nih.govfda.gov The lack of significant pharmacological activity of its metabolites is a key characteristic of apixaban's profile. fda.gov

Table 1: Investigated Apixaban Metabolites and Related Compounds

Compound NameAlso Known AsCAS NumberSummary of Known Activity
ApixabanBMS-562247, Eliquis503612-47-3Potent, direct, and selective inhibitor of Factor Xa. nih.gov
O-demethyl apixaban sulfate--Major circulating metabolite in humans; inactive against human Factor Xa. nih.gov
This compoundApixaban USP Related Compound E1074365-84-6No specific pharmacological activity data available in published literature. pharmaceresearch.comchemicea.comusp.org

Assessment of Other Potential Biological Activities in Isolated Systems

Beyond Factor Xa inhibition, it is standard in drug development to assess whether metabolites interact with other biological targets to identify any potential off-target effects. However, for this compound, there is a notable absence of published studies investigating its activity in other isolated biological systems. The focus of research has remained on the pharmacological properties of the parent drug, apixaban. guidetopharmacology.orgresearchgate.net

Mechanistic Studies on Interactions with Biological Targets

Given the lack of demonstrable intrinsic activity for the known major metabolites of apixaban, detailed mechanistic studies on the interaction of compounds like this compound with biological targets have not been a primary area of investigation. The mechanism of action of apixaban itself, as a direct and reversible inhibitor of Factor Xa, has been extensively characterized. nih.gov However, this level of mechanistic detail is not available for its metabolites, including the 5-methyl ester derivative.

Preclinical and in Vitro/in Vivo Research Applications

Role in Drug Impurity Profiling and Stability Studies

Apixaban (B1684502) Metabolite 5 Methyl Ester, identified by the CAS Number 2203740-09-2, is recognized within pharmaceutical research primarily as a potential impurity of the anticoagulant drug Apixaban. glppharmastandards.comcymitquimica.comveeprho.com Several chemical and pharmaceutical reference standard suppliers list this compound under various names, including "Apixaban Impurity 16" and "Apixaban open ring methyl ester impurity". glppharmastandards.comcymitquimica.comveeprho.comsynthinkchemicals.com

The classification of this compound as an "impurity" indicates its relevance in the quality control and safety assessment of the Apixaban drug substance and product. Regulatory guidelines require the identification and characterization of impurities to ensure the purity, safety, and stability of the final pharmaceutical product. While comprehensive stability studies on Apixaban have identified various degradation products, specific research detailing the formation pathways of Apixaban Metabolite 5 Methyl Ester under stress conditions is not extensively documented in publicly available literature. Its availability as a characterized chemical entity, however, is crucial for developing and validating analytical methods aimed at monitoring the impurity profile of Apixaban.

Table 1: Chemical Identification of this compound

Identifier Information
IUPAC Name Methyl 5-((4-(3-carbamoyl-1-(4-methoxyphenyl)-7-oxo-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-c]pyridin-6-yl)phenyl)amino)pentanoate veeprho.com
CAS Number 2203740-09-2 glppharmastandards.comcymitquimica.comveeprho.com
Molecular Formula C₂₆H₂₉N₅O₅ glppharmastandards.comcymitquimica.comveeprho.com
Molecular Weight 491.54 g/mol synthinkchemicals.com

| Common Synonyms | Apixaban Impurity 16, Apixaban open ring methyl ester impurity glppharmastandards.comcymitquimica.comsynthinkchemicals.com |

In Vitro Biotransformation and Enzyme Kinetics Studies

Extensive in vitro studies have been conducted to characterize the metabolic pathways of Apixaban. Research using human liver microsomes and hepatocytes has established that Apixaban undergoes a slow metabolic turnover. nih.gov The primary biotransformation pathways identified are O-demethylation, leading to the formation of O-demethyl apixaban (M2), and hydroxylation. nih.govbohrium.com O-demethyl apixaban is further metabolized via sulfation to form O-demethyl apixaban sulfate (B86663) (M1), which is a major circulating metabolite in humans. nih.govbohrium.comdrugbank.com

The cytochrome P450 (CYP) enzyme system, particularly CYP3A4/5, is the main contributor to the oxidative metabolism of Apixaban. researchgate.net Despite detailed investigation and the characterization of numerous metabolites, a comprehensive review of key metabolic studies, including the work by Zhang et al. (2009), reveals no identification of this compound as a product of in vitro biotransformation in hepatocyte incubations from mice, rats, rabbits, dogs, or humans. nih.govbohrium.comresearchgate.netpsu.edu Therefore, based on available scientific literature, this compound is not considered a known in vitro metabolite of Apixaban.

Metabolite Identification in Preclinical Animal Models

The in vivo metabolism of Apixaban has been thoroughly investigated in several preclinical species, including mice, rats, rabbits, and dogs, to support its development. nih.govnih.gov A pivotal comparative study using radiolabeled [¹⁴C]Apixaban provided a detailed profile of metabolites in plasma, urine, and feces across these species. nih.govbohrium.comresearchgate.netpsu.edu

In these animal models, the parent drug, Apixaban, was the major component found in feces. nih.gov The primary circulating metabolites identified in the plasma of mice, rats, and dogs were Apixaban itself and, to a lesser extent, O-demethyl apixaban sulfate (M1). nih.govbohrium.compsu.edu Common prominent metabolites found in excreta across all species were O-demethyl apixaban (M2) and its sulfate conjugate (M1). nih.govresearchgate.net A thorough review of the data from these comprehensive preclinical studies shows that this compound (CAS 2203740-09-2) was not identified as an in vivo metabolite in any of the animal models studied. This finding aligns with its classification as a process-related or degradation impurity rather than a biological transformation product.

Table 2: Summary of Findings for this compound

Research Area Finding Source(s)
Impurity Profiling Identified as "Apixaban Impurity 16"; used to monitor the quality of Apixaban. glppharmastandards.comcymitquimica.comveeprho.comsynthinkchemicals.com
In Vitro Metabolism Not identified as a metabolite in hepatocyte incubations of preclinical species or humans. nih.govbohrium.comresearchgate.netpsu.edu

| In Vivo Preclinical Metabolism | Not identified as a metabolite in plasma, urine, or feces of mice, rats, rabbits, or dogs. | nih.govbohrium.comresearchgate.netpsu.edu |

Utilization as a Reference Standard in Pharmaceutical Research

This compound serves an important function in pharmaceutical research as a certified reference standard. glppharmastandards.comcymitquimica.comsynthinkchemicals.comsynzeal.commedchemexpress.comschd-shimadzu.comlgcstandards.com Reference standards are highly purified compounds used as a benchmark for analytical purposes. The availability of this specific compound as a reference material is essential for several key research and quality control activities.

In its capacity as a reference standard, this compound is used for:

Method Development and Validation: It is used to develop and validate analytical methods, such as high-performance liquid chromatography (HPLC), capable of detecting and quantifying this specific impurity in the Apixaban active pharmaceutical ingredient (API) and finished drug products.

Quality Control: It allows pharmaceutical manufacturers to test batches of Apixaban for the presence and quantity of this impurity, ensuring that they remain below the safety thresholds established by regulatory authorities.

Impurity Identification: It provides a definitive chemical signature (e.g., in chromatography and mass spectrometry) that allows researchers to unequivocally identify "Impurity 16" if an unknown peak appears during analysis.

Multiple specialized suppliers offer this compound for research purposes, confirming its role as a critical tool for ensuring the quality and consistency of Apixaban. glppharmastandards.comcymitquimica.comsynthinkchemicals.comsynzeal.comaxios-research.comsimsonpharma.comsynzeal.com

Advanced Research Perspectives and Future Directions

Emerging Analytical Technologies for Metabolite Profiling

The identification and quantification of drug metabolites present significant challenges, often due to their low concentrations and the complexity of biological samples. bioanalyticalresearch.com However, a suite of powerful analytical techniques is continually being refined to meet these challenges.

High-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC-MS) stands as a cornerstone for metabolite identification. alwsci.comnih.gov This technology provides precise mass measurements, enabling the differentiation of metabolites with very similar structures. alwsci.com Tandem mass spectrometry (LC-MS/MS) further enhances this capability by providing unique fragmentation patterns for each compound, which is invaluable for structural elucidation. alwsci.comnih.gov Novel approaches, such as tribrid mass spectrometry systems, offer in-depth MSn scans, improving the coverage and efficiency of metabolite profiling. acs.org

Nuclear Magnetic Resonance (NMR) spectroscopy, while less sensitive than MS, offers a non-destructive method for detailed structural analysis of metabolites without the need for prior separation. alwsci.comnih.gov The combination of LC-MS and NMR can provide unambiguous structural characterization of metabolites. nih.gov

Another area of development is the use of microbial biotransformation as a tool to generate significant quantities of metabolites for further study. rsc.org Certain fungi, for instance, possess cytochrome P450 enzyme systems similar to those in mammals, allowing them to produce comparable metabolic profiles. rsc.org

Analytical TechnologyApplication in Metabolite ProfilingKey Advantages
LC-MS/MS Gold standard for detection and quantification of known and unknown metabolites. alwsci.comHigh sensitivity, specificity, and ability to analyze complex mixtures. alwsci.comnih.gov
HRMS Precise mass measurements for identification of novel or unexpected metabolites. alwsci.comnih.govHigh accuracy and resolution, facilitating structural elucidation. nih.gov
NMR Spectroscopy Detailed structural elucidation of metabolites. alwsci.comnih.govNon-destructive, provides definitive structural information. alwsci.comnih.gov
Microbial Biotransformation In vitro generation of metabolites for further analysis. rsc.orgCost-effective and scalable method for producing reference standards. rsc.org

Computational Modeling and Prediction of Metabolite Fate

In silico, or computational, approaches are becoming increasingly integral to drug discovery and development, offering the potential to predict the metabolic fate of compounds before they are even synthesized. nih.govcam.ac.uk These methods can screen large numbers of molecules, identifying promising candidates and flagging potential metabolic liabilities early in the process. nih.gov

Knowledge-based systems and machine learning algorithms can predict the sites of metabolism on a drug molecule and the enzymes likely involved. pensoft.netnih.gov For instance, these tools can identify which parts of a molecule are most susceptible to modification by enzymes like cytochrome P450s. nih.gov More recent developments include deep language models that treat metabolite prediction as a sequence translation problem, showing improved accuracy and the ability to identify metabolites from less common enzymatic reactions. oup.com

Physiologically based pharmacokinetic (PBPK) modeling is another powerful computational tool. nih.govnih.gov PBPK models simulate the absorption, distribution, metabolism, and excretion (ADME) of a drug in a virtual human, integrating the drug's physicochemical properties with human physiological data. nih.gov These models can predict drug concentrations in various tissues and how they might change in different patient populations, such as the elderly or those with organ impairment. nih.govnih.gov

Computational ApproachApplication in Metabolite ResearchKey Advantages
Knowledge-based Systems Predicts sites and routes of metabolism based on established rules. pensoft.netIdentifies likely metabolic "hotspots" on a molecule. cam.ac.uk
Machine Learning/Deep Learning Predicts metabolite structures and enzyme involvement. pensoft.netoup.comCan learn from vast datasets to improve prediction accuracy and generalize to new compounds. oup.com
PBPK Modeling Simulates the pharmacokinetic profile of a drug and its metabolites in the body. nih.govnih.govAllows for virtual clinical trials and prediction of drug behavior in special populations. nih.govnih.gov

Unresolved Questions and Research Gaps in Metabolite Characterization

Despite significant progress, several challenges and unanswered questions remain in the field of metabolite characterization. A primary difficulty is the definitive structural identification of all metabolites, especially those present at very low concentrations or those that are chemically unstable. bioanalyticalresearch.comnih.gov The complex biological matrix in which metabolites are found can also interfere with analytical detection, a phenomenon known as ion suppression in mass spectrometry. nih.gov

Furthermore, while analytical techniques can provide a snapshot of the metabolites present, understanding their full pharmacological and toxicological profiles remains a major hurdle. cam.ac.uk Determining whether a metabolite is active, inactive, or even contributes to adverse effects is a critical but often resource-intensive process. nih.gov

The sheer volume of data generated by modern metabolomics studies also presents a significant challenge in terms of analysis and interpretation. bioanalyticalresearch.com Distinguishing between drug-related metabolic changes and normal biological variability requires sophisticated bioinformatics tools and robust experimental design. acs.org

Key Research Gaps:

Standardized protocols for sample preparation and data analysis to ensure reproducibility. acs.org

More comprehensive databases of metabolites and their biological activities. acs.org

Improved methods for validating the biological relevance of identified metabolites. acs.org

A deeper understanding of the interplay between drug metabolism and the gut microbiota. frontiersin.org

Implications for Drug Metabolism and Pharmacokinetic Research Paradigms

The advancements in analytical and computational tools are shifting the paradigm of drug metabolism and pharmacokinetics (DMPK) research from a descriptive science to a more quantitative and mechanistic one. nih.gov The ability to predict and comprehensively characterize metabolites early in the drug development process can help to de-risk candidates and optimize their properties for better efficacy and safety. cam.ac.uk

The integration of in silico tools allows for a more targeted and efficient use of experimental resources. cam.ac.uk For example, computational predictions can guide the design of in vitro and in vivo studies, focusing on the most likely metabolic pathways. cam.ac.uk

This evolving landscape also has significant implications for personalized medicine. By understanding the genetic variations in drug-metabolizing enzymes and using PBPK models, it may become possible to predict how an individual will metabolize a specific drug and to tailor dosing regimens accordingly. nih.gov

The future of DMPK research will likely involve a more integrated, multidisciplinary approach, combining cutting-edge analytical technologies, sophisticated computational modeling, and a systems biology perspective to gain a holistic understanding of a drug's journey through the body. frontiersin.org

Q & A

Basic Research Questions

Q. What are the primary metabolic pathways of apixaban leading to the formation of the 5-methyl ester metabolite, and how do experimental conditions influence these pathways?

  • Apixaban undergoes metabolism via cytochrome P450 (CYP) enzymes, primarily CYP3A4 and CYP3A5, with minor contributions from CYP1A2 and CYP2J2 . The inactive metabolite O-demethyl apixaban is further conjugated by sulfotransferase SULT1A1, which exhibits genetic polymorphism affecting downstream metabolism .
  • Methodological Considerations :

  • Use in vitro hepatocyte models or microsomal assays to study CYP-mediated oxidation.
  • Assess SULT1A1 activity using genotyping (e.g., SULT1A1 rs9282863 polymorphism) and enzyme kinetics studies .
  • Control for intrinsic factors (e.g., age, renal/hepatic function) that alter systemic exposure .

Q. What validated analytical methods are available for quantifying apixaban and its metabolites in biological matrices?

  • UV-Spectroscopy : Area under the curve (AUC) and first-order derivative methods are validated for bulk and tablet formulations, with linear ranges of 2–10 µg/mL and recovery rates >98% .
  • RP-HPLC : Methods using C18 columns (e.g., Agilent Zorbax) with mobile phases like acetonitrile-phosphate buffer (pH 3.0) achieve retention times of 4.2–4.5 minutes for apixaban, validated per ICH Q2(R1) guidelines .
  • LC-MS/MS : Enables detection in human plasma with a lower limit of quantification (LLOQ) of 1 ng/mL, critical for pharmacokinetic studies .

Advanced Research Questions

Q. How can contradictory findings in meta-analyses comparing apixaban’s efficacy and safety across doses (e.g., 2.5 mg vs. 5 mg BID) be systematically resolved?

  • Data Harmonization : Apply inverse probability of treatment weighting (IPTW) to adjust for confounding variables in real-world data (RWD) .
  • Subgroup Analysis : Stratify by renal function (e.g., serum creatinine ≥1.5 mg/dL), body weight (<60 kg), and age (>80 years) to assess dose-specific outcomes .
  • Sensitivity Testing : Compare results using intention-to-treat (ITT) vs. per-protocol analyses to evaluate robustness .
  • Example : In RWD studies, 5 mg BID apixaban showed a 62% lower major bleeding risk vs. warfarin (HR: 0.38), while 2.5 mg BID lacked significance due to small sample sizes (n < 1,400) .

Q. What experimental design strategies optimize the synthesis of apixaban intermediates, such as the 5-methyl ester metabolite?

  • Taguchi Method : Systematically optimize parameters (e.g., catalyst concentration, molar ratio, temperature) using orthogonal arrays (L9) to reduce experimental runs by 89% (from 81 to 9 trials) .
  • Key Parameters :

  • Catalyst type: Potassium tert-butoxide (vs. NaOH) improves yield by 15%.
  • Reaction temperature: 60–80°C maximizes conversion efficiency .
    • Purification : Recrystallization in isopropanol/water mixtures achieves >99.5% purity .

Q. How do CYP3A4/5 polymorphisms affect apixaban metabolite pharmacokinetics, and how should pharmacogenomic studies be designed to address this?

  • Study Design :

  • Cohort stratification by CYP3A5 rs776746 (expresser vs. non-expresser alleles).
  • Measure plasma concentrations of apixaban and 5-methyl ester metabolite using LC-MS/MS at steady state .
    • Findings : Reduced CYP3A4/5 activity (e.g., with ketoconazole co-administration) increases apixaban exposure by ~2-fold, necessitating dose adjustments in polypharmacy patients .

Methodological Challenges and Solutions

Q. How can metabolomics data variability be minimized when studying apixaban’s metabolic fate?

  • Best Practices :

  • Use standardized protocols for sample collection (e.g., immediate freezing at -80°C) .
  • Include technical replicates (n ≥ 3) and calibrate LC-MS/MS instruments daily .
  • Apply multivariate analysis (e.g., PCA) to distinguish biological vs. technical variability .

Q. What statistical approaches are recommended for reconciling discrepancies between randomized controlled trial (RCT) and real-world evidence (RWE) on apixaban dosing?

  • Hybrid Analyses : Combine RCT data (e.g., ARISTOTLE trial) with RWE using Bayesian hierarchical models to account for heterogeneity .
  • Meta-Regression : Adjust for study design differences (e.g., prospective vs. retrospective) and patient demographics .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.